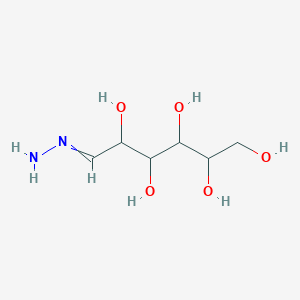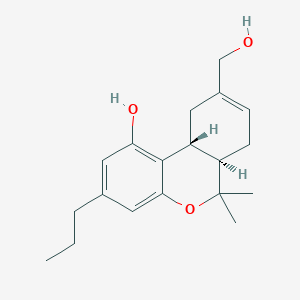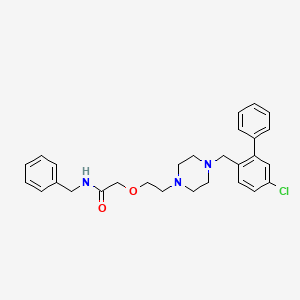
Levocetirizine N-Benzylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Levocetirizine N-Benzylamide is a derivative of levocetirizine, which is a third-generation non-sedative antihistamine used to treat allergic rhinitis and chronic idiopathic urticaria. Levocetirizine is the active R-enantiomer of cetirizine, known for its high affinity for the histamine H1 receptor, providing effective relief from allergy symptoms with minimal sedative effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Levocetirizine N-Benzylamide can be synthesized through a multi-step process involving the following key steps:
Starting Material: The synthesis begins with levocetirizine, which is prepared through the catalytic oxidation of L-hydroxyzine using Pd-M/C as a catalyst.
Formation of N-Benzylamide: Levocetirizine is then reacted with benzylamine under appropriate conditions to form this compound. This reaction typically involves the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the amide bond formation.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Levocetirizine N-Benzylamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxide derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The aromatic ring in this compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Levocetirizine N-Benzylamide has various scientific research applications, including:
Chemistry: Used as a model compound in studying amide bond formation and reactivity.
Biology: Investigated for its potential effects on histamine receptors and allergic response pathways.
Medicine: Explored for its antihistamine properties and potential therapeutic applications in treating allergies.
Industry: Utilized in the development of new antihistamine drugs and formulations
Wirkmechanismus
Levocetirizine N-Benzylamide exerts its effects by selectively inhibiting histamine H1 receptors. This action prevents histamine from binding to these receptors, thereby reducing symptoms such as smooth muscle contraction, increased vascular permeability, and stimulation of cough receptors . The compound’s high affinity for H1 receptors makes it effective in alleviating allergic symptoms with minimal sedative effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cetirizine: The racemic mixture from which levocetirizine is derived.
Loratadine: Another second-generation antihistamine with similar uses.
Fexofenadine: A non-sedative antihistamine used for treating allergic rhinitis and urticaria
Uniqueness
Levocetirizine N-Benzylamide stands out due to its high selectivity and affinity for histamine H1 receptors, leading to effective symptom relief with fewer side effects compared to other antihistamines. Its unique structure allows for targeted action, making it a valuable compound in both research and therapeutic applications.
Eigenschaften
Molekularformel |
C28H32ClN3O2 |
|---|---|
Molekulargewicht |
478.0 g/mol |
IUPAC-Name |
N-benzyl-2-[2-[4-[(4-chloro-2-phenylphenyl)methyl]piperazin-1-yl]ethoxy]acetamide |
InChI |
InChI=1S/C28H32ClN3O2/c29-26-12-11-25(27(19-26)24-9-5-2-6-10-24)21-32-15-13-31(14-16-32)17-18-34-22-28(33)30-20-23-7-3-1-4-8-23/h1-12,19H,13-18,20-22H2,(H,30,33) |
InChI-Schlüssel |
YDOBZIPUJQLPKX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1CCOCC(=O)NCC2=CC=CC=C2)CC3=C(C=C(C=C3)Cl)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 4-[2-(6-methyl-1,3-benzothiazol-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B14079886.png)
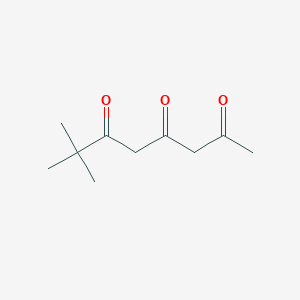
![2-(6-Ethoxy-1,3-benzothiazol-2-yl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079889.png)
![Benzenamine, N-[(2,6-dimethylphenyl)methylene]-](/img/structure/B14079894.png)
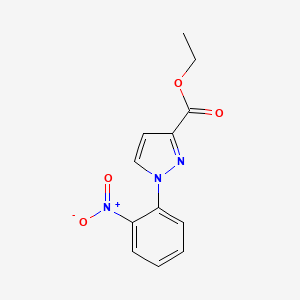


![3-Amino-4'-(trifluoromethoxy)-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B14079929.png)
![N-ethyl-5-fluoro-2-{[5-(2-{6-[(2-methoxyethyl)(methyl)amino]-2-methylhexan-3-yl}-2,6-diazaspiro[3.4]octan-6-yl)-1,2,4-triazin-6-yl]oxy}-N-(propan-2-yl)benzamide](/img/structure/B14079930.png)
![trans-(+/-) Tert-butyl-4-(hydroxymethyl)-6-oxabicyclo[3.1.0]hexan-2-yl)carbamate](/img/structure/B14079931.png)

